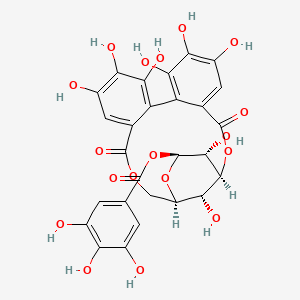
Terramycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terramycin, also known as oxytetracycline, is a broad-spectrum antibiotic that was first discovered in the early 1950s by a research team led by Dr. Benjamin Duggar at Pfizer. It is derived from the bacterium Streptomyces rimosus and is effective against a wide range of bacterial infections, including those caused by both Gram-positive and Gram-negative bacteria . This compound has been widely used in both human and veterinary medicine due to its ability to penetrate deep into tissues and treat infections in hard-to-reach areas .
Métodos De Preparación
Terramycin is produced through the fermentation of Streptomyces rimosus. The initial isolation involves extracting the culture filtrate with n-butanol and transferring it into dilute acid to obtain a crude concentrate of the antibiotic. This crude material is then purified through chromatography on Florisil, a magnesia-silica-gel adsorbent, followed by further extraction into butanol and re-extraction into dilute acid. The final product, pure crystalline this compound dihydrate, is obtained by dissolving the crude material in dilute acid, precipitating it by neutralizing with alkali, and repeating this procedure .
Análisis De Reacciones Químicas
Terramycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule, altering its properties and efficacy.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its antibacterial activity.
Common reagents used in these reactions include hydrochloric acid, methanol, and butanol.
Aplicaciones Científicas De Investigación
Terramycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.
Biology: this compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Mecanismo De Acción
Terramycin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This binding is reversible and effectively halts the addition of amino acids to the growing peptide chain, thereby inhibiting bacterial growth .
Comparación Con Compuestos Similares
Terramycin belongs to the tetracycline class of antibiotics, which also includes compounds such as doxycycline, chlortetracycline, and tetracycline. Compared to these similar compounds, this compound is unique in its ability to penetrate deep into tissues and treat infections in hard-to-reach areas . Additionally, it has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Similar Compounds
Doxycycline: Another tetracycline antibiotic with a longer half-life and better absorption compared to this compound.
Chlortetracycline: The first tetracycline antibiotic discovered, used primarily in veterinary medicine.
Tetracycline: A widely used antibiotic with similar properties to this compound but with different pharmacokinetics.
Propiedades
Fórmula molecular |
C22H24N2O9 |
|---|---|
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
(4S,4aR,5S,5aR,6S,12aR)-2-carbamoyl-4-(dimethylazaniumyl)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate |
InChI |
InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14+,17+,21-,22+/m1/s1 |
Clave InChI |
OWFJMIVZYSDULZ-PXOLEDIWSA-N |
SMILES isomérico |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)[NH+](C)C)O)O |
SMILES canónico |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)[NH+](C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2R,4R,10R,11S,14S,15S,16S,18S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B10798995.png)
![2-methyl-4-oxo-6-[(3S,7S,12S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10799002.png)
![(E)-7-[(1S,2R,3R,5S)-2-[(2S)-3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10799010.png)
![(1R,4R,7R,18S)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione;dihydrate](/img/structure/B10799019.png)


![1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B10799061.png)
![2-[(1R,2R,3S,4S,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B10799062.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,14R)-3,12-dihydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10799072.png)



